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molecular formula C13H20ClNO B7953471 (1-Benzylpiperidin-4-YL)methanol hydrochloride

(1-Benzylpiperidin-4-YL)methanol hydrochloride

Cat. No. B7953471
M. Wt: 241.76 g/mol
InChI Key: XESSTVWKBLOQMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04931449

Procedure details

105 g of 1-benzyl-4-piperidinemethanol hydrochloride, 2 l of ethanol and 12.5 g of palladinized charcoal are introduced into a Parr bottle, and a hydrogenolysis is performed at 50° C. under a pressure of 0.4 MPa. The mixture is filtered and the filtrate evaporated off under reduced pressure. 58.7 g of solid are obtained. Melting point: 128°-130° C.
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].C([N:9]1[CH2:14][CH2:13][CH:12]([CH2:15][OH:16])[CH2:11][CH2:10]1)C1C=CC=CC=1.C>C(O)C>[ClH:1].[NH:9]1[CH2:14][CH2:13][CH:12]([CH2:15][OH:16])[CH2:11][CH2:10]1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
105 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)N1CCC(CC1)CO
Name
Quantity
12.5 g
Type
reactant
Smiles
C
Name
Quantity
2 L
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is performed at 50° C. under a pressure of 0.4 MPa
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
Cl.N1CCC(CC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 58.7 g
YIELD: CALCULATEDPERCENTYIELD 89.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04931449

Procedure details

105 g of 1-benzyl-4-piperidinemethanol hydrochloride, 2 l of ethanol and 12.5 g of palladinized charcoal are introduced into a Parr bottle, and a hydrogenolysis is performed at 50° C. under a pressure of 0.4 MPa. The mixture is filtered and the filtrate evaporated off under reduced pressure. 58.7 g of solid are obtained. Melting point: 128°-130° C.
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].C([N:9]1[CH2:14][CH2:13][CH:12]([CH2:15][OH:16])[CH2:11][CH2:10]1)C1C=CC=CC=1.C>C(O)C>[ClH:1].[NH:9]1[CH2:14][CH2:13][CH:12]([CH2:15][OH:16])[CH2:11][CH2:10]1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
105 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)N1CCC(CC1)CO
Name
Quantity
12.5 g
Type
reactant
Smiles
C
Name
Quantity
2 L
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is performed at 50° C. under a pressure of 0.4 MPa
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
Cl.N1CCC(CC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 58.7 g
YIELD: CALCULATEDPERCENTYIELD 89.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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